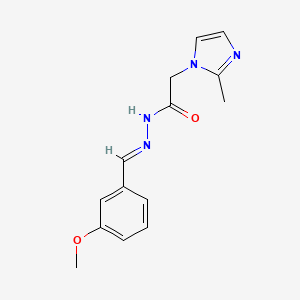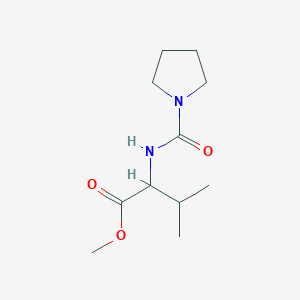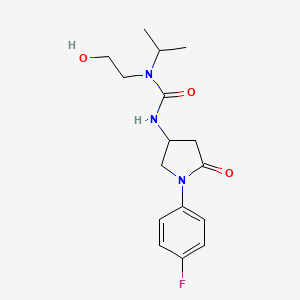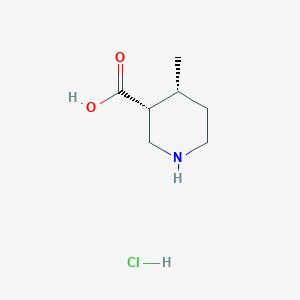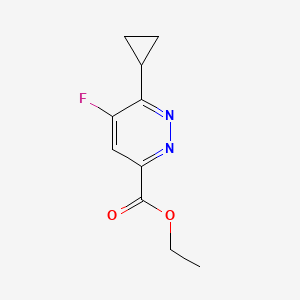
Ethyl 6-cyclopropyl-5-fluoropyridazine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-cyclopropyl-5-fluoropyridazine-3-carboxylate is a chemical compound with the CAS Number: 1800231-80-4 . It has a molecular weight of 210.21 and its IUPAC name is this compound . It is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11FN2O2/c1-2-15-10 (14)8-5-7 (11)9 (13-12-8)6-3-4-6/h5-6H,2-4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure for further analysis.Physical And Chemical Properties Analysis
This compound is a liquid with a molecular weight of 210.21 . It is stored at a temperature of 4 degrees Celsius . Fluorine, a component of the compound, has different physical and chemical properties from other elements, including bond length, van der Waals radius, van der Waals volume of the atom, and electronegativity of elements .科学的研究の応用
Chemical Synthesis and Antibacterial Applications
Ethyl 6-cyclopropyl-5-fluoropyridazine-3-carboxylate, as part of the broader class of compounds known for their antibacterial properties, contributes significantly to the development of new antibacterial agents. Research has shown various synthesis methods and structure-activity relationships, particularly in the creation of compounds with potential antibacterial applications.
Synthesis Techniques and Antibacterial Agents Development : A notable approach involves the synthesis and evaluation of 1,4-dihydro-4-oxopyridinecarboxylic acids, including this compound derivatives, for their antibacterial activity. For example, Matsumoto et al. (1984) explored 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, highlighting the synthesis processes that introduce fluoro and cyclopropyl groups, which are key for antibacterial efficacy. This research underscores the compound's role in generating new antibacterial agents with broad and potent in vitro activity Matsumoto et al., 1984.
Structure-Activity Relationships (SAR) : Further investigations into the structure-activity relationships of such compounds have provided insights into optimizing antibacterial activity. Studies like those conducted by Bouzard et al. (1992) on fluoronaphthyridines, including derivatives similar to this compound, revealed how specific substitutions at various positions influence antibacterial potency and spectrum Bouzard et al., 1992.
Advanced Synthesis Methods : The preparation of related compounds, such as ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate by Kiely (1991), through specific synthesis routes, underscores the chemical versatility and potential for creating diverse analogs with enhanced antibacterial properties Kiely, 1991.
特性
IUPAC Name |
ethyl 6-cyclopropyl-5-fluoropyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O2/c1-2-15-10(14)8-5-7(11)9(13-12-8)6-3-4-6/h5-6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NISZYSHGTWPWRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(C(=C1)F)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

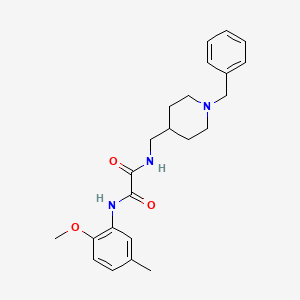
![1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone]](/img/structure/B2829852.png)
![2-(2,4-difluorophenyl)chromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B2829853.png)
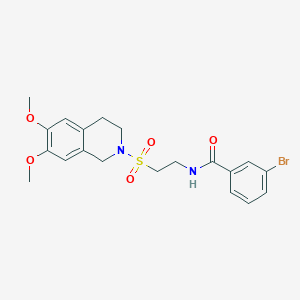
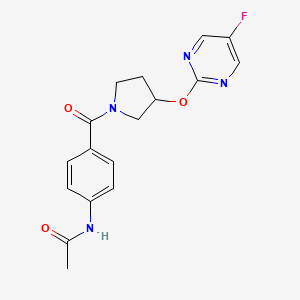
![[(3-Bromopropoxy)methyl]cyclopropane](/img/structure/B2829856.png)
![3-fluoro-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2829857.png)

![6-(3,5-Dimethylphenyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![Tert-butyl 2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetate](/img/structure/B2829862.png)
